Ro 8-4304 Hydrochloride is a chemical compound studied in scientific research for its properties as an antagonist of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are a type of glutamate receptor, which are crucial for learning and memory, but their overactivation can be linked to neurological disorders .
Research suggests that Ro 8-4304 Hydrochloride acts as a selective antagonist for the GluN2B subtype of NMDA receptors, also known as NR2B . This means it preferentially binds to and inhibits the function of NMDA receptors containing the GluN2B subunit, compared to those containing GluN2A (NR2A) .
Due to its selective targeting of GluN2B-containing NMDA receptors, Ro 8-4304 Hydrochloride is a valuable tool for researchers studying the specific role of GluN2B in various physiological processes. This includes investigating its involvement in learning and memory, excitotoxicity (cell death caused by excessive glutamate stimulation) and neurological disorders .
It is essential to remember that Ro 8-4304 Hydrochloride is for research purposes only and is not intended for human therapeutic use .
Ro 8-4304 Hydrochloride is a chemical compound recognized for its role as a selective antagonist of the N-methyl-D-aspartate receptor, which is crucial in various neurological processes. Its chemical formula is C21H23FN2O3·HCl, and it has a molecular weight of 406.88 g/mol. The compound is characterized by its unique structure that includes a fluorophenyl moiety and a tetrahydropyridine ring, contributing to its biological activity and specificity in receptor interactions .
The primary biological activity of Ro 8-4304 Hydrochloride is its antagonistic effect on the N-methyl-D-aspartate receptor. This receptor plays a vital role in synaptic plasticity and memory function. Studies have shown that Ro 8-4304 can suppress severe autoimmune phenotypes in plant models, indicating potential applications beyond mammalian systems . Furthermore, it has been implicated in modulating calcium ion channels, which are essential for various cellular functions .
The synthesis of Ro 8-4304 Hydrochloride typically involves multi-step organic reactions including:
These synthetic routes are designed to optimize yield and purity while ensuring the compound's bioactivity remains intact .
Ro 8-4304 Hydrochloride has several applications, particularly in research settings:
Interaction studies involving Ro 8-4304 Hydrochloride have primarily focused on its effects on NMDA receptors and associated signaling pathways. Research indicates that it can modulate calcium ion influx through these receptors, influencing downstream signaling cascades related to neuronal survival and apoptosis. Additionally, studies have explored its impact on autoimmune responses in plant models, revealing insights into its broader biological implications .
Several compounds share structural or functional similarities with Ro 8-4304 Hydrochloride. Here are some notable examples:
| Compound Name | Structure Type | Primary Activity |
|---|---|---|
| Memantine | NMDA receptor antagonist | Treatment of Alzheimer's disease |
| Ketamine | NMDA receptor antagonist | Anesthetic and antidepressant |
| Dextromethorphan | NMDA receptor antagonist | Cough suppressant |
| AP5 (2-Amino-5-phosphonopentanoic acid) | NMDA receptor antagonist | Research tool in neurobiology |
Uniqueness of Ro 8-4304 Hydrochloride: Unlike the other compounds listed, Ro 8-4304 Hydrochloride exhibits selective antagonism towards specific NMDA receptor subtypes, which may lead to distinct pharmacological profiles and therapeutic potentials. Its application in both mammalian neuroscience and plant biology further distinguishes it from other NMDA antagonists that are primarily focused on human health applications .
Ro 8-4304 hydrochloride was developed by the pharmaceutical company Hoffmann-La Roche as part of research efforts to create selective N-methyl-D-aspartate receptor antagonists. The compound emerged from systematic investigations into subunit-selective blockade of N-methyl-D-aspartate receptors, which represented a potentially attractive strategy for neuroprotection without the undesirable side effects associated with non-selective receptor antagonism. The development of Ro 8-4304 was specifically focused on creating compounds that could distinguish between different N-methyl-D-aspartate receptor subtypes, particularly targeting the NR2B subunit while avoiding interaction with NR2A-containing receptors.
The discovery of Ro 8-4304 was part of a broader research initiative to identify compounds that could provide neuroprotective effects through selective receptor modulation. Research published in 1998 first described this novel NR2B-selective N-methyl-D-aspartate antagonist, demonstrating its unique pharmacological profile and establishing its position within the emerging class of subunit-selective compounds. The compound was developed through structure-activity relationship studies that aimed to optimize selectivity and potency while maintaining favorable pharmacological properties.
The historical context of Ro 8-4304's development reflects the growing understanding of N-methyl-D-aspartate receptor heterogeneity and the recognition that different receptor subtypes might serve distinct physiological functions. This understanding drove pharmaceutical research toward developing tools that could selectively modulate specific receptor populations, leading to compounds like Ro 8-4304 that exhibit remarkable subunit selectivity. The compound's development marked a significant advancement in the field of glutamate receptor pharmacology, providing researchers with a valuable tool for investigating NR2B-specific functions.
Ro 8-4304 hydrochloride possesses a complex molecular architecture characterized by multiple functional groups that contribute to its specific pharmacological activity. The compound features a bicyclic structure with nitrogen-containing heterocycles, which are critical for its interaction with N-methyl-D-aspartate receptors. The molecular structure includes a fluorinated phenyl ring connected through a 3,6-dihydro-2H-pyridin-1-yl linker to a hydroxypropoxy chain, which is further attached to a benzamide moiety. This structural arrangement enables the compound to engage in specific binding interactions with the NR2B subunit of N-methyl-D-aspartate receptors.
The three-dimensional conformation of Ro 8-4304 can be analyzed using computational chemistry methods to predict its binding affinity and activity patterns. The compound's structural features include a 4-fluorophenyl group that contributes to its selectivity profile, while the hydroxypropoxy linker provides flexibility that may be important for optimal receptor binding. The benzamide group serves as a hydrogen bond donor and acceptor, facilitating specific interactions with amino acid residues in the receptor binding site.
Spectroscopic analysis reveals characteristic absorption patterns consistent with the compound's aromatic and heterocyclic components. The presence of the fluorine atom in the phenyl ring contributes to the compound's unique electronic properties and may influence its binding characteristics. The hydrochloride salt formation enhances the compound's stability and solubility properties, making it more suitable for research applications.
The exact mass of Ro 8-4304 hydrochloride is 406.145935, which is determined through high-resolution mass spectrometry and provides precise identification for analytical purposes. The molecular formula reveals the compound's elemental composition and serves as the basis for calculating various physicochemical properties. The presence of the single fluorine atom contributes approximately 19 atomic mass units to the overall molecular weight, while the hydrochloride salt adds approximately 36.5 atomic mass units.
| Property | Value |
|---|---|
| Molecular Formula | C21H23FN2O3·HCl |
| Molecular Weight | 406.88 g/mol |
| Exact Mass | 406.145935 |
| Elemental Composition | C: 61.99%, H: 5.94%, F: 4.67%, N: 6.89%, O: 11.81%, Cl: 8.71% |
Ro 8-4304 hydrochloride presents as an off-white solid under standard laboratory conditions, with storage requirements specifying desiccation at room temperature to maintain stability. The compound exhibits limited solubility in aqueous solutions, with water solubility reported at approximately 4.07 mg/mL (10 mM) under standard conditions. In contrast, the compound demonstrates significantly enhanced solubility in organic solvents, particularly dimethyl sulfoxide, where it achieves concentrations up to 40.69 mg/mL (100 mM).
Temperature stability studies indicate that the compound maintains its chemical integrity when stored under desiccated conditions at room temperature, with recommended storage periods of up to six months at -80°C or one month at -20°C for prepared stock solutions. The compound's stability profile supports its use in extended research protocols while maintaining consistent pharmacological activity.
| Physical Property | Value |
|---|---|
| Appearance | Off-white solid |
| Water Solubility | 4.07 mg/mL |
| DMSO Solubility | 40.69 mg/mL |
| Storage Temperature | Room temperature (desiccated) |
| Purity | ≥99% (HPLC) |
The synthesis of Ro 8-4304 hydrochloride involves multiple sequential steps, typically beginning with readily available organic compounds and proceeding through carefully controlled reaction conditions. The synthetic pathway generally starts with the formation of the 4-fluorophenyl-substituted dihydropyridine intermediate, which serves as a key building block for the final compound. This intermediate is then coupled with appropriate hydroxypropoxy linkers through nucleophilic substitution reactions under controlled temperature and pH conditions.
The synthesis process requires precise control of reaction parameters including temperature, pH, and reaction time to ensure high yield and purity of the final product. Advanced analytical techniques such as high-performance liquid chromatography are commonly employed throughout the synthesis to monitor reaction progress and assess intermediate purity. The formation of the benzamide moiety represents a critical step in the synthesis, typically achieved through amide coupling reactions using standard peptide coupling reagents.
The final step in the synthesis involves the formation of the hydrochloride salt, which enhances the compound's stability and solubility characteristics. This salt formation is typically accomplished through treatment with hydrochloric acid under controlled conditions, followed by crystallization to obtain the pure hydrochloride salt. Quality control measures throughout the synthesis ensure that the final product meets stringent purity standards required for research applications.
Patent literature describes specific synthetic approaches for preparing Ro 8-4304 and related compounds, providing detailed methodologies for achieving optimal yields and purity. These synthetic protocols have been refined through extensive research to minimize side reactions and maximize the efficiency of the overall synthetic sequence.
Ro 8-4304 hydrochloride belongs to a class of NR2B-selective N-methyl-D-aspartate receptor antagonists that share structural similarities while exhibiting distinct pharmacological profiles. Notable structural analogs include ifenprodil, which demonstrates similar NR2B selectivity but exhibits different binding kinetics compared to Ro 8-4304. While both compounds target the same receptor subtype, Ro 8-4304 displays markedly faster kinetics of binding and unbinding to the N-methyl-D-aspartate receptor, revealing important differences within this compound class.
Ro 25-6981 maleate represents another closely related analog that shares the NR2B-selective mechanism of action. This compound, designated as R-(R,S)-α-(4-hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidine propanol, demonstrates high affinity for the receptor's allosteric site and exhibits unique molecular interactions that stabilize the receptor in an inactive conformation. The structural differences between Ro 25-6981 and Ro 8-4304 provide insights into the structure-activity relationships governing NR2B selectivity.
Other related compounds in this chemical class include Co 101244 hydrochloride and eliprodil, both of which function as selective modulators of the N-methyl-D-aspartate epsilon 2 receptor. These compounds demonstrate varying degrees of selectivity and distinct kinetic profiles, illustrating the diversity possible within this structural framework. The development of TCN 201 represents another approach to NR2B-selective antagonism, featuring a different core structure while maintaining the essential selectivity profile.
| Compound | Structure Type | Selectivity | Key Distinguishing Feature |
|---|---|---|---|
| Ro 8-4304 | Benzamide derivative | >100-fold NR2B selective | Fast binding/unbinding kinetics |
| Ifenprodil | Phenylethanol derivative | NR2B selective | Slower kinetics, allosteric mechanism |
| Ro 25-6981 | Piperidine derivative | NR2B selective | High allosteric site affinity |
| TCN 201 | Quinazoline derivative | NR2B selective | Enhanced desensitization promotion |
The structural analysis of these related compounds reveals common pharmacophoric elements that contribute to NR2B selectivity, including aromatic ring systems, hydrogen bonding groups, and specific spatial arrangements that facilitate selective receptor binding. Understanding these structure-activity relationships has been crucial for developing improved compounds with enhanced selectivity and more favorable pharmacological profiles.
Ro 8-4304 hydrochloride operates through a sophisticated allosteric binding mechanism that distinguishes it from competitive N-methyl-D-aspartate receptor antagonists [1] [2]. The compound exhibits voltage-independent, non-competitive antagonism of N-methyl-D-aspartate receptors through binding to a distinct allosteric site located at the amino-terminal domain interface between GluN1 and GluN2B subunits [2] [3]. This binding site is spatially separated from both the glutamate recognition site and the channel pore, enabling the compound to exert modulatory effects without directly blocking ion permeation [1] [2].
The binding mechanism involves a state-dependent interaction pattern where Ro 8-4304 demonstrates differential affinity for various conformational states of the N-methyl-D-aspartate receptor [2]. Research demonstrates that the compound exhibits 14-fold higher affinity for activated receptor states compared to resting conformations, and 23-fold enhanced affinity for desensitized receptor states [2]. This state-dependent binding pattern underlies the compound's unique pharmacological profile and contributes to its activity-dependent mechanism of action [2].
The allosteric nature of Ro 8-4304 binding enables the compound to modulate receptor function through conformational changes that propagate from the amino-terminal domain to the channel gate [1] [2]. Unlike channel blockers that physically occlude the ion pore, Ro 8-4304 stabilizes specific receptor conformations that favor the closed-channel state [2]. This mechanism results in incomplete inhibition at saturating concentrations, with maximal blockade typically reaching 80-90% of control responses [2] [4].
The molecular architecture of Ro 8-4304 hydrochloride incorporates several critical structural elements that determine its pharmacological specificity and potency [5] [6]. The compound's chemical structure consists of a 4-fluorophenyl group attached to a 1,2,3,6-tetrahydropyridine ring system, connected via a hydroxypropoxy linker to a benzamide moiety [5] [6]. Each structural component contributes distinct pharmacological properties that collectively enable selective GluN2B-containing N-methyl-D-aspartate receptor antagonism [5].
The 4-fluorophenyl substituent represents a critical determinant of subunit selectivity, as evidenced by the compound's greater than 100-fold selectivity for GluN2B-containing receptors over GluN2A-containing assemblies [7] [2]. The fluorine atom's electronegativity and size contribute to specific van der Waals interactions within the GluN2B amino-terminal domain binding pocket [2]. Removal or substitution of this fluorophenyl group substantially reduces both potency and selectivity, demonstrating its essential role in structure-activity relationships [4].
The tetrahydropyridine ring system provides the appropriate three-dimensional geometry for optimal receptor binding [6]. This heterocyclic component contributes to the compound's conformational flexibility while maintaining the spatial relationships necessary for high-affinity interactions [6]. The saturated nature of this ring distinguishes Ro 8-4304 from fully aromatic analogs and contributes to its unique pharmacological profile [6].
The hydroxypropoxy linker serves as a conformationally flexible bridge that positions the terminal benzamide group at the optimal distance and orientation for receptor binding [6] [8]. This three-carbon spacer with a secondary hydroxyl group enables the compound to adopt conformations that maximize complementarity with the allosteric binding site [8]. The hydroxyl group may participate in hydrogen bonding interactions that stabilize the compound-receptor complex [6].
Ro 8-4304 hydrochloride demonstrates remarkable selectivity for GluN2B-containing N-methyl-D-aspartate receptors, exhibiting greater than 100-fold higher affinity compared to GluN2A-containing receptor assemblies [7] [2] [9]. This selectivity arises from specific molecular recognition events occurring at the heterodimeric interface between GluN1 and GluN2B subunits within the amino-terminal domain [3] [10].
The selectivity mechanism involves amino acid sequence differences between GluN2A and GluN2B subunits that create distinct binding pocket architectures [9] [3]. Key residues identified through mutagenesis studies include GluN1 histidine-134 and GluN2B glutamate-201, which are essential for high-affinity Ro 8-4304 binding [4]. Mutation of these residues to alanine and arginine, respectively, reduces Ro 8-4304 inhibition from 67% to less than 9%, confirming their critical role in compound recognition [4].
The three-dimensional structure of the GluN2B amino-terminal domain creates a binding pocket with specific electrostatic and hydrophobic properties that accommodate Ro 8-4304's molecular architecture [3]. The GluN2A subunit lacks this complementary binding surface, explaining the dramatic selectivity difference [3]. This structural specificity enables Ro 8-4304 to distinguish between receptor subtypes despite their overall sequence similarity [9].
Functional selectivity extends beyond simple binding affinity to encompass differential effects on receptor kinetics and modulation [2]. While Ro 8-4304 completely blocks GluN2B-containing receptors, it exhibits minimal effects on GluN2A-containing assemblies even at concentrations exceeding 40 μM [2]. This functional selectivity profile makes Ro 8-4304 a valuable pharmacological tool for investigating GluN2B-specific functions [7] [3].
Ro 8-4304 hydrochloride functions as a negative allosteric modulator of N-methyl-D-aspartate receptors, exerting its effects through binding-induced conformational changes rather than direct channel blockade [1] [2]. The allosteric mechanism enables the compound to modulate receptor function in a non-competitive manner, distinguishing it from orthosteric antagonists that compete directly with endogenous ligands [2].
A remarkable feature of Ro 8-4304's allosteric action is its paradoxical enhancement of glutamate binding affinity, increasing receptor affinity for glutamate site agonists by 3-4 fold [2] [11]. This effect manifests as a reduction in the dissociation constant from 2.1 μM to 0.62 μM, indicating that antagonist binding stabilizes the glutamate-bound state [11]. This counterintuitive property may contribute to the compound's unique pharmacological profile by preserving agonist sensitivity while reducing channel activation [2].
The allosteric modulation extends to effects on receptor kinetics, with Ro 8-4304 binding significantly slowing the rate of glutamate dissociation from N-methyl-D-aspartate receptors [2]. This kinetic effect suggests that the compound stabilizes the agonist-receptor complex through allosteric interactions that reduce the dissociation rate constant [2]. Such effects on binding kinetics may influence the temporal dynamics of synaptic transmission [2].
Positive cooperativity characterizes the interaction between glutamate and Ro 8-4304, as evidenced by the concentration-dependent changes in apparent antagonist affinity [2]. At low glutamate concentrations (1 μM), Ro 8-4304 actually potentiates N-methyl-D-aspartate responses, while at higher concentrations (100 μM), it produces robust inhibition [2]. This concentration-dependent effect profile reflects the complex allosteric relationships governing receptor function [2].
Ro 8-4304 hydrochloride exhibits a complex competitive interaction with the endogenous polyamine spermine at N-methyl-D-aspartate receptors [1] [12]. This interaction represents a non-competitive, allosteric relationship where spermine binding reduces receptor affinity for Ro 8-4304, and conversely, Ro 8-4304 binding diminishes spermine's modulatory effects [12]. The competition occurs despite the compounds binding to distinct sites, indicating allosteric coupling between their respective binding domains [1] [12].
Quantitative analysis reveals that increasing spermine concentrations progressively shift Ro 8-4304 inhibition curves to higher concentrations [12]. In the absence of spermine, Ro 8-4304 inhibits N-methyl-D-aspartate responses with an inhibitory concentration fifty (IC50) of 0.6 μM [12]. However, in the presence of 1 mM and 3 mM spermine, the IC50 values increase to 3.0 μM and 7.5 μM, respectively, representing 5-fold and 12.5-fold rightward shifts [12].
The competitive interaction manifests in the kinetics of antagonist binding and unbinding [12]. In the presence of spermine, the association time constant for Ro 8-4304 binding increases significantly, indicating slower antagonist binding [12]. Conversely, the dissociation time constant decreases, reflecting faster antagonist unbinding when spermine is present [12]. These kinetic changes support an allosteric model where spermine binding induces conformational changes that reduce Ro 8-4304 affinity [12].
Fast application experiments demonstrate the dynamic nature of the spermine-Ro 8-4304 interaction [12]. When spermine is rapidly applied during steady-state Ro 8-4304 blockade, a biphasic current increase occurs, consisting of a fast component attributed to direct spermine potentiation and a slow component resulting from allosteric-induced Ro 8-4304 dissociation [12]. This experimental paradigm provides direct evidence for the allosteric coupling between the two binding sites [12].
Ro 8-4304 hydrochloride demonstrates pronounced state-dependent binding properties, exhibiting differential affinity for distinct conformational states of the N-methyl-D-aspartate receptor [2]. This state dependence represents a fundamental aspect of the compound's mechanism of action and contributes to its activity-dependent pharmacological profile [2].
The desensitized receptor state exhibits the highest affinity for Ro 8-4304, with 23-fold enhancement compared to the resting state [2]. This preferential binding to desensitized receptors may contribute to the compound's ability to stabilize non-conducting conformations and prevent receptor reactivation [2]. The state-dependent affinity pattern suggests that Ro 8-4304 functions as a conformational trap that preferentially stabilizes inactive receptor states [2].
Experimental validation of state-dependent binding emerges from concentration-response studies using different N-methyl-D-aspartate concentrations [2]. Ro 8-4304 inhibits responses to 10 μM N-methyl-D-aspartate with an IC50 of 2.3 μM, while responses to 100 μM N-methyl-D-aspartate are inhibited with an IC50 of 0.36 μM [2]. This 6.4-fold difference in apparent potency reflects the increased proportion of high-affinity receptor states at higher agonist concentrations [2].